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Introduction
Cis-4-Heptenal is a versatile C7 unsaturated aldehyde that serves as a valuable building block

in organic synthesis.[1] Its bifunctional nature, possessing both an aldehyde and a cis-alkene,

allows for a wide range of chemical transformations, making it an important intermediate in the

synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrance

components.[1] This document provides detailed application notes and experimental protocols

for the use of cis-4-Heptenal in various key organic reactions.

Physicochemical Properties and Spectroscopic
Data
A summary of the key physical and spectroscopic properties of cis-4-Heptenal is provided

below.
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Property Value Reference

Molecular Formula C7H12O [2][3][4]

Molecular Weight 112.17 g/mol [2][3][5]

CAS Number 6728-31-0 [2][3][4]

Appearance
Colorless to slightly yellow

liquid
[6]

Density 0.847 g/mL at 25 °C [3]

Boiling Point 60 °C at 25 mmHg

Refractive Index (n20/D) 1.434 [3]

¹H NMR (CDCl₃, 500 MHz) δ

(ppm)

9.77 (t, J=1.8 Hz, 1H), 5.45-

5.25 (m, 2H), 2.45 (q, J=7.0

Hz, 2H), 2.32 (dt, J=7.4, 1.8

Hz, 2H), 2.05 (quint, J=7.5 Hz,

2H), 0.96 (t, J=7.5 Hz, 3H).

¹³C NMR (CDCl₃, 125 MHz) δ

(ppm)

202.5, 130.0, 125.5, 43.8,

26.5, 20.8, 14.2.

IR (neat, cm⁻¹)
2965, 2932, 2875, 1728

(C=O), 1458, 1378, 725.

MS (EI, m/z) 112 (M+), 94, 84, 68, 55, 41. [5]

Key Synthetic Applications
Cis-4-Heptenal is a precursor to a variety of functional groups and molecular scaffolds. Its

reactivity can be selectively targeted at the aldehyde or the alkene, or both functionalities can

be involved in tandem or sequential reactions.
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Key Synthetic Transformations

Intermediate & Final Products
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 Oxidizing Agents

Reduction

 Reducing Agents

Chiral 1,2-Diols
(e.g., for Resolvin E4) Conjugated Dienes α,β-Unsaturated Ketones cis-4-Heptenoic Acid cis-4-Hepten-1-ol

Click to download full resolution via product page

Diagram 1: Synthetic utility of cis-4-Heptenal.

I. Synthesis of Chiral Intermediates for Bioactive
Molecules
A significant application of cis-4-Heptenal is in the stereoselective synthesis of chiral building

blocks for complex bioactive molecules. One prominent example is its use in the total synthesis

of Resolvin E4, a specialized pro-resolving mediator with potent anti-inflammatory properties.

Application Note: Enantioselective α-Oxyamination
The synthesis of Resolvin E4 utilizes an enantioselective, organocatalytic α-oxyamination of

cis-4-Heptenal. This reaction, catalyzed by D-proline, installs a chiral center at the α-position

to the aldehyde, which is a crucial step in establishing the stereochemistry of the final natural

product. The resulting intermediate is then reduced in situ to the corresponding alcohol.

Quantitative Data:
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Reactan
t

Catalyst
Reagent
s

Solvent Time (h) Product
Yield
(%)

Enantio
meric
Excess
(%)

cis-4-

Heptenal

D-Proline

(10

mol%)

1.

Nitrosobe

nzene2.

NaBH₄

1.

CHCl₃2.

EtOH

2 + 2

(+)-(S,Z)-

Hept-4-

ene-1,2-

diol

Not

specified
>98

Experimental Protocol: Synthesis of (+)-(S,Z)-Hept-4-
ene-1,2-diol

Start Dissolve Nitrosobenzene
and D-Proline in CHCl₃ at 0 °C

Add cis-4-Heptenal
dropwise and stir for 2h at 0 °C

Add reaction mixture
dropwise to NaBH₄ solution

Prepare NaBH₄

solution in EtOH at 0 °C

Stir for 2h at 0 °C Solvent removal
in vacuo

Work-up with sat. aq. NH₄Cl
and extraction with EtOAc (+)-(S,Z)-Hept-4-ene-1,2-diol

Click to download full resolution via product page

Diagram 2: Workflow for α-oxyamination and reduction.

Materials:

cis-4-Heptenal

Nitrosobenzene

D-Proline

Chloroform (CHCl₃), anhydrous

Sodium borohydride (NaBH₄)

Ethanol (EtOH), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

To a stirred solution of nitrosobenzene (1.0 equiv) and D-proline (0.10 equiv) in anhydrous

CHCl₃ at 0 °C, add cis-4-Heptenal (3.0 equiv) dropwise.

Stir the reaction mixture at 0 °C for 2 hours.

In a separate flask, prepare a solution of NaBH₄ (3.0 equiv) in anhydrous EtOH at 0 °C.

Add the reaction mixture dropwise to the NaBH₄ solution at 0 °C.

Stir the resulting mixture at 0 °C for an additional 2 hours.

Remove the solvent under reduced pressure.

To the residue, add saturated aqueous NH₄Cl to quench the reaction.

Extract the aqueous layer with EtOAc (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to afford the crude product, which can be

purified by flash column chromatography.

II. Carbon Chain Elongation via Wittig Olefination
The aldehyde functionality of cis-4-Heptenal is readily susceptible to nucleophilic attack by

phosphorus ylides in the Wittig reaction, providing a powerful method for carbon-carbon double
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bond formation and chain elongation. The stereochemical outcome of the reaction is dependent

on the nature of the ylide used.

Application Note: Synthesis of Dienes
The Wittig reaction of cis-4-Heptenal with various phosphonium ylides can generate a range of

substituted dienes. Non-stabilized ylides typically favor the formation of Z-alkenes, while

stabilized ylides predominantly yield E-alkenes. This allows for the stereoselective synthesis of

dienic structures, which are common motifs in natural products and pheromones.

Quantitative Data (Representative Examples):

Ylide Base Solvent
Temperat
ure (°C)

Product
Expected
Yield (%)

Expected
Z:E Ratio

Methyltriph

enylphosp

honium

bromide

n-BuLi THF -78 to RT
(Z)-1,4-

Octadiene
80-90 >95:5

(Carbethox

ymethylene

)triphenylp

hosphoran

e

- CH₂Cl₂ RT

Ethyl

(2E,6Z)-

nonadieno

ate

85-95 <5:95

Experimental Protocol: Wittig Reaction with a Non-
Stabilized Ylide

Start Suspend phosphonium salt
in dry THF at 0 °C

Add n-BuLi dropwise
and stir for 1h at 0 °C

Cool ylide solution
to -78 °C

Add cis-4-Heptenal
in THF dropwise

Warm to RT and
stir for 4h

Quench with sat. aq. NH₄Cl
and extract with Et₂O

Purify by column
chromatography (Z)-1,4-Octadiene

Click to download full resolution via product page

Diagram 3: Workflow for a Wittig reaction.

Materials:
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Methyltriphenylphosphonium bromide

n-Butyllithium (n-BuLi) in hexanes

cis-4-Heptenal

Tetrahydrofuran (THF), anhydrous

Diethyl ether (Et₂O)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Schlenk flask, syringe, magnetic stirrer, low-temperature bath

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add

methyltriphenylphosphonium bromide (1.1 equiv) and suspend it in anhydrous THF.

Cool the suspension to 0 °C and add n-BuLi (1.05 equiv) dropwise via syringe.

Stir the resulting orange-red solution at 0 °C for 1 hour to ensure complete ylide formation.

Cool the ylide solution to -78 °C.

Add a solution of cis-4-Heptenal (1.0 equiv) in anhydrous THF dropwise.

Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with Et₂O (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure and purify the residue by flash column

chromatography (hexanes) to yield the diene product.

III. Aldol Condensation for the Formation of α,β-
Unsaturated Systems
The α-protons of cis-4-Heptenal are acidic and can be removed by a base to form an enolate,

which can then participate in aldol reactions. However, a more common application involves

using cis-4-Heptenal as the electrophilic aldehyde partner in a crossed aldol condensation

with a ketone.

Application Note: Synthesis of α,β-Unsaturated Ketones
In a Claisen-Schmidt condensation, cis-4-Heptenal reacts with a ketone (e.g., acetone) in the

presence of a base (e.g., NaOH) to form a β-hydroxy ketone, which readily dehydrates under

the reaction conditions to yield a conjugated α,β-unsaturated ketone. These products are

valuable intermediates in the synthesis of fragrances and pharmaceuticals.

Quantitative Data (Representative Example):

Aldehyde Ketone Base Solvent
Temperat
ure (°C)

Product
Expected
Yield (%)

cis-4-

Heptenal
Acetone NaOH EtOH/H₂O RT

(6Z)-

Hepta-1,6-

dien-3-one

60-75

Experimental Protocol: Claisen-Schmidt Condensation
with Acetone

Start Prepare a solution of
NaOH in EtOH/H₂O

Add a mixture of
cis-4-Heptenal and Acetone Stir at RT for 24h Neutralize with dilute HCl Extract with Et₂O Dry, concentrate, and purify

by column chromatography α,β-Unsaturated Ketone

Click to download full resolution via product page

Diagram 4: Workflow for a Claisen-Schmidt condensation.
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Materials:

cis-4-Heptenal

Acetone

Sodium hydroxide (NaOH)

Ethanol (EtOH)

Deionized water

Hydrochloric acid (HCl), dilute (e.g., 1 M)

Diethyl ether (Et₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer

Procedure:

In a round-bottom flask, dissolve NaOH (1.2 equiv) in a mixture of water and ethanol.

To the stirred basic solution, add a mixture of cis-4-Heptenal (1.0 equiv) and acetone (5.0

equiv) dropwise at room temperature.

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction

progress by TLC.

After completion, cool the mixture in an ice bath and neutralize with dilute HCl until the pH is

~7.

Extract the aqueous layer with Et₂O (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure and purify the residue by flash column

chromatography to obtain the α,β-unsaturated ketone.

IV. Oxidation and Reduction of the Aldehyde Group
Standard transformations of the aldehyde group in cis-4-Heptenal, such as oxidation to a

carboxylic acid and reduction to an alcohol, provide access to other important building blocks

while preserving the cis-alkene moiety.

Application Note: Synthesis of cis-4-Heptenoic Acid and
cis-4-Hepten-1-ol
Mild oxidation of cis-4-Heptenal, for example using the Pinnick oxidation (NaClO₂ with a

scavenger), yields cis-4-Heptenoic acid. This acid and its derivatives are useful in the synthesis

of natural products and as starting materials for agrochemicals. Conversely, reduction of the

aldehyde with a mild hydride reagent like sodium borohydride (NaBH₄) affords cis-4-Hepten-1-

ol, a common fragrance ingredient and a precursor for the synthesis of insect pheromones.

Quantitative Data (Representative Examples):

Reaction Reagent Solvent
Temperatur
e (°C)

Product
Expected
Yield (%)

Oxidation

NaClO₂,

NaH₂PO₄, 2-

methyl-2-

butene

t-BuOH/H₂O 0 to RT

cis-4-

Heptenoic

acid

>90

Reduction NaBH₄ MeOH 0
cis-4-Hepten-

1-ol
>95

Experimental Protocols

Start Dissolve cis-4-Heptenal
and 2-methyl-2-butene in t-BuOH

Add a solution of NaClO₂

and NaH₂PO₄ in H₂O at 0 °C Stir at RT for 4h Acidify with HCl and
extract with EtOAc Dry, concentrate, and purify cis-4-Heptenoic Acid

Click to download full resolution via product page
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Diagram 5: Workflow for the Pinnick oxidation.

Procedure:

Dissolve cis-4-Heptenal (1.0 equiv) and 2-methyl-2-butene (5.0 equiv) in tert-butanol.

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 equiv) and sodium dihydrogen

phosphate (NaH₂PO₄, 1.5 equiv) in water.

Cool the aldehyde solution to 0 °C and add the aqueous solution of NaClO₂ and NaH₂PO₄

dropwise.

Allow the mixture to warm to room temperature and stir for 4 hours.

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate to yield the carboxylic acid.

Start Dissolve cis-4-Heptenal
in MeOH at 0 °C Add NaBH₄ portion-wise Stir at 0 °C for 1h Quench with water and

remove MeOH
Extract with Et₂O, dry,

and concentrate cis-4-Hepten-1-ol

Click to download full resolution via product page

Diagram 6: Workflow for the reduction of the aldehyde.

Procedure:

Dissolve cis-4-Heptenal (1.0 equiv) in methanol (MeOH) in a round-bottom flask and cool to

0 °C.

Add sodium borohydride (NaBH₄, 0.3 equiv) portion-wise, ensuring the temperature remains

below 10 °C.

Stir the reaction mixture at 0 °C for 1 hour.

Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.

Extract the aqueous residue with diethyl ether (3x).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate to yield the alcohol.

Conclusion
Cis-4-Heptenal is a readily available and highly useful starting material in organic synthesis.

The protocols outlined in this document demonstrate its application in key transformations for

carbon-carbon bond formation, stereoselective synthesis, and functional group interconversion.

These methods provide access to a wide array of valuable molecules for the pharmaceutical,

agrochemical, and flavor and fragrance industries. The versatility of cis-4-Heptenal ensures its

continued importance as a strategic building block in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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